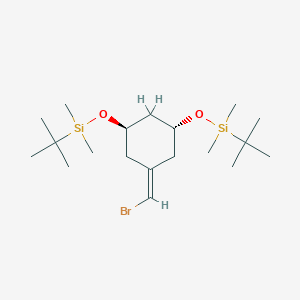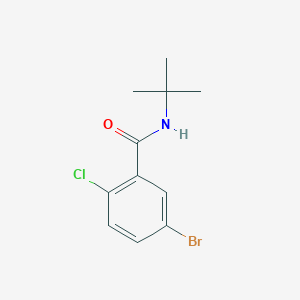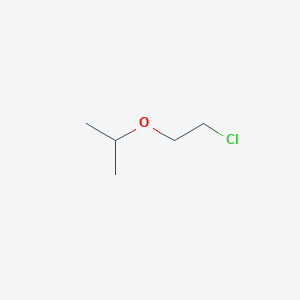![molecular formula C8H13NO2 B1277497 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid CAS No. 724772-99-0](/img/structure/B1277497.png)
2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid is a conformationally restricted analog of 4-aminobutyric acid (GABA), a neurotransmitter in the mammalian central nervous system . This compound, along with its stereoisomers, has been studied for its potential neuropharmacological and oncological applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid can be achieved through various methods. One approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates has been employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid involves its interaction with molecular targets in the central nervous system. As a GABA analog, it may bind to GABA receptors, modulating neurotransmission and exerting neuropharmacological effects . Additionally, its unique structure allows it to interact with specific enzymes and pathways involved in oncological processes .
相似化合物的比较
Similar Compounds
4-Aminobutyric acid (GABA): The parent compound, which is a neurotransmitter in the central nervous system.
Cyclopropane-fused GABA analogs: These include various stereoisomers of 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid, such as CAMP and TAMP.
Uniqueness
2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid is unique due to its conformationally restricted cyclopropane ring, which imparts distinct chemical and biological properties compared to other GABA analogs . This structural feature enhances its stability and specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
1-(aminomethyl)-2-cyclopropylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-4-8(7(10)11)3-6(8)5-1-2-5/h5-6H,1-4,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSIEVRSYDELIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434439 |
Source


|
| Record name | 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724772-99-0 |
Source


|
| Record name | 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














